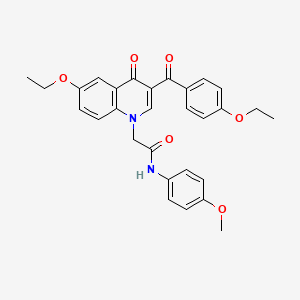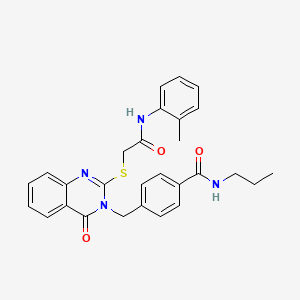![molecular formula C18H19N3OS B2406860 2-cyano-N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 750599-38-3](/img/structure/B2406860.png)
2-cyano-N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Antitumor Activities
2-Cyano-N-[4-(4-Cyclohexylphenyl)-1,3-Thiazol-2-yl]Acetamide has been utilized in the synthesis of various heterocyclic compounds with potential antitumor applications. These derivatives, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, exhibit significant antiproliferative activity against several cancer cell lines, such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (Shams et al., 2010).
Antimicrobial Applications
The compound has also been involved in synthesizing novel heterocyclic compounds with antimicrobial properties. Studies indicate that these synthesized products, which incorporate a sulfonamide moiety, show promising antibacterial and antifungal activities. This includes compounds with thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives (Darwish et al., 2014).
Dye Synthesis for Textile Applications
Another application is in the field of textile dyeing and finishing. Compounds derived from this compound have been used to synthesize acyclic and heterocyclic dye precursors. These dyes, evaluated for their antimicrobial activities, have shown efficiency in dyeing nylon, acetate, and polyester fabrics, combining functional utility with aesthetic enhancement (Shams et al., 2011).
Insecticidal Properties
This compound has also been explored for its potential in insecticidal applications. For instance, derivatives synthesizing various heterocycles like pyrrole, pyridine, coumarin, and thiophene have been assessed for their efficacy against the cotton leafworm, Spodoptera littoralis. The study highlights the potential of these compounds as innovative insecticidal agents (Fadda et al., 2017).
properties
IUPAC Name |
2-cyano-N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c19-11-10-17(22)21-18-20-16(12-23-18)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h6-9,12-13H,1-5,10H2,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTPQGAFWSPAST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2406778.png)
![{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B2406779.png)

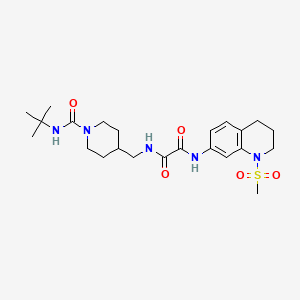
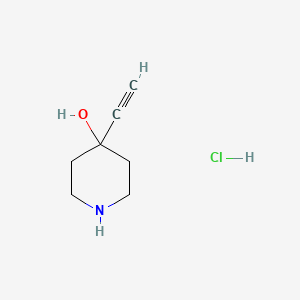
![1-Oxa-6-azaspiro[3.4]octane acetate](/img/structure/B2406785.png)

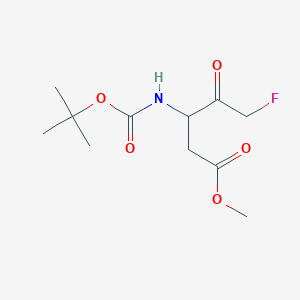

![N-(2,5-dimethylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2406794.png)
![N-[(4-hydroxy-6-methyl-5-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-9-yl)methyl]acetamide](/img/structure/B2406795.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)pivalamide](/img/structure/B2406796.png)
